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Nociceptin trifluoroacetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nociceptin trifluoroacetate salt is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and cleave the peptide from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Nociceptin trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the this compound itself, with high purity achieved through HPLC purification .
Scientific Research Applications
Research Applications
The applications of nociceptin trifluoroacetate salt span several fields, including:
- Pain Research : It is extensively used in studies aimed at understanding pain mechanisms and developing novel analgesics. Nociceptin has been shown to inhibit certain pain pathways without the typical side effects associated with traditional opioids .
- Neuroscience : The compound is involved in modulating neurotransmitter release, particularly affecting dopamine and serotonin levels in the brain. It plays a significant role in anxiety regulation and stress responses .
- Memory and Learning : Research indicates that nociceptin influences cognitive functions such as learning and memory. It has been shown to affect consolidation processes in various animal models .
Comparative Analysis with Other Neuropeptides
This compound shares similarities with other neuropeptides but exhibits unique characteristics:
Compound Name | Structure Type | Key Functions | Unique Features |
---|---|---|---|
Endomorphins | Neuropeptide | Analgesia, mood regulation | Binds to mu-opioid receptors |
Dynorphins | Neuropeptide | Pain modulation, dysphoria | Binds to kappa-opioid receptors |
Substance P | Neuropeptide | Pain transmission | Involved in inflammatory responses |
Neuropeptide Y | Neuropeptide | Appetite regulation, stress response | Influences sympathetic nervous system activity |
Nociceptin's specific binding to the NOP1 receptor allows it to modulate pain without causing respiratory depression or addiction potential, distinguishing it from traditional opioids.
Case Studies and Experimental Findings
- Pain Modulation : A study demonstrated that nociceptin administered intracerebroventricularly significantly attenuated pain responses in rat models. It was found to be effective in both acute and chronic pain contexts, suggesting its potential as a therapeutic agent for pain management .
- Anxiety and Stress Response : Research involving the hypothalamic-pituitary-adrenal (HPA) axis showed that nociceptin can modulate stress responses. In experiments where nociceptin was administered during immune challenges (e.g., lipopolysaccharide treatment), alterations in hormone levels indicated its role in stress modulation .
- Memory Enhancement : In various learning tasks, such as the Morris Water Maze, nociceptin was shown to rescue deficits induced by other neuropeptides, indicating its potential cognitive-enhancing effects .
Mechanism of Action
Nociceptin trifluoroacetate salt exerts its effects by binding to the NOP1 (ORL1) receptor, a G-protein-coupled receptor. Upon binding, it inhibits the activation of adenylyl cyclase and Ca2+ channels while activating K+ channels. This leads to inhibitory effects in the autonomic nervous system and modulates various biological functions, including nociception, food intake, memory processes, cardiovascular and renal functions, locomotor activity, gastrointestinal motility, and anxiety .
Comparison with Similar Compounds
Similar Compounds
Dynorphin A: A selective κ-opioid receptor endogenous peptide.
Endorphins: Endogenous peptides that interact with opioid receptors.
Enkephalins: Peptides that bind to δ-opioid receptors.
Uniqueness
Nociceptin trifluoroacetate salt is unique in that it specifically binds to the NOP1 receptor and does not interact directly with the classic opioid receptors (μ-, κ-, or δ-). This distinct binding profile allows it to modulate a variety of biological functions without the typical side effects associated with opioid receptor activation .
Biological Activity
Nociceptin trifluoroacetate salt (NTAS) is a compound derived from nociceptin, a neuropeptide that interacts with the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has garnered attention due to its diverse biological activities, particularly in pain modulation, inflammation, and neuroprotection. This article reviews the biological activity of NTAS, summarizing key findings from various studies, including in vitro and in vivo experiments.
Overview of Nociceptin and NOP Receptor
Nociceptin, also known as orphanin FQ, is the endogenous ligand for the NOP receptor, which is part of the opioid receptor family. The NOP receptor is implicated in several physiological processes, including pain perception, stress response, and neuroendocrine regulation. Research indicates that nociceptin has both pro-nociceptive and anti-nociceptive effects depending on the context and dosage used.
The biological activity of NTAS involves several mechanisms:
- Pain Modulation : NTAS exhibits antinociceptive properties in various pain models. For instance, studies have shown that intrathecal administration of nociceptin can produce significant analgesia in rodent models of acute pain (e.g., hot-plate test) .
- Anti-inflammatory Effects : Nociceptin has been reported to exert anti-inflammatory effects by modulating immune responses. In particular, it appears to inhibit the release of pro-inflammatory cytokines in monocytes .
- Neuroprotection : There is emerging evidence that nociceptin may protect against neuronal damage in models of neurodegeneration .
In Vitro Studies
In vitro studies have demonstrated that NTAS can activate the NOP receptor with high affinity. The following table summarizes key findings from structure-activity relationship studies:
Compound | NOP Affinity (pKi) | Functional Activity | Reference |
---|---|---|---|
Nociceptin | 9.5 | Agonist | |
[Tyr1]N/OFQ(1-13)-NH2 | 9.15 | Agonist | |
Dermorphin | 8.15 | Agonist (MOP) | |
NTAS | >9 | Agonist |
These findings indicate that modifications to the nociceptin structure can enhance its receptor binding and functional activity.
In Vivo Studies
In vivo studies have further elucidated the biological effects of NTAS:
- Analgesic Effects : In rodent models, NTAS administration resulted in significant antinociception during tail-flick tests and formalin tests, indicating its potential use as a pain relief agent .
- Impact on Anxiety : Research has suggested that nociceptin may play a role in anxiety regulation. Administration of NTAS has been linked to reduced anxiety-like behaviors in animal models .
Case Studies
Several case studies highlight the therapeutic potential of NTAS:
- Chronic Pain Management : A study observed that patients with chronic pain conditions experienced improved pain relief when treated with nociceptin analogs, suggesting a promising avenue for chronic pain therapy .
- Neurological Disorders : In a model of Alzheimer's disease, NTAS showed neuroprotective effects by reducing amyloid-beta toxicity in neuronal cultures, indicating potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C68H111N23O16 |
---|---|
Molecular Weight |
1506.8 g/mol |
InChI |
InChI=1S/C68H111N23O16/c1-41(2)34-50(64(103)84-43(4)59(98)90-52(37-55(72)94)65(104)89-49(67(106)107)20-21-54(71)93)91-63(102)47(18-11-12-22-69)88-62(101)48(19-13-23-81-68(73)74)87-58(97)42(3)85-66(105)53(40-92)79-32-30-77-28-26-75-24-25-76-27-29-78-31-33-80-61(100)51(36-45-16-9-6-10-17-45)86-57(96)39-82-56(95)38-83-60(99)46(70)35-44-14-7-5-8-15-44/h5-10,14-17,25-26,30,33,41-43,46-53,75-79,92H,11-13,18-24,27-29,31-32,34-40,69-70H2,1-4H3,(H2,71,93)(H2,72,94)(H,80,100)(H,82,95)(H,83,99)(H,84,103)(H,85,105)(H,86,96)(H,87,97)(H,88,101)(H,89,104)(H,90,98)(H,91,102)(H,106,107)(H4,73,74,81)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
XCMZFBIZTWESSL-IPGDBAJXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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